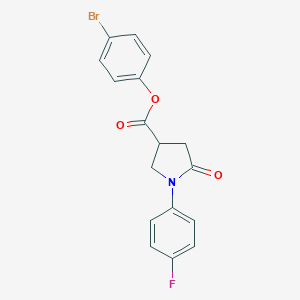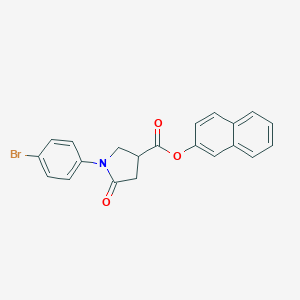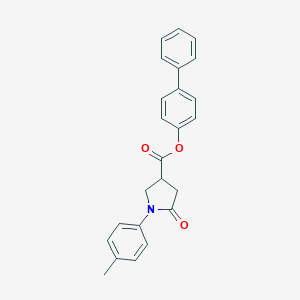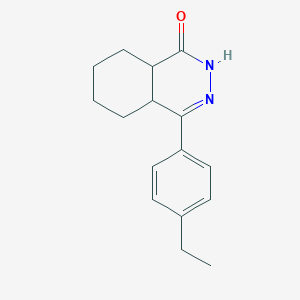
2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD0705 and is a small molecule inhibitor that acts on bromodomain-containing proteins.
Mécanisme D'action
2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a small molecule inhibitor that targets bromodomain-containing proteins. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones, which play a critical role in regulating gene expression. By inhibiting the activity of bromodomain-containing proteins, this compound can modulate gene expression and potentially be used as a therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate can inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to modulate the immune response and potentially be used as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its relative ease of synthesis and availability. This compound can be synthesized in a laboratory setting and is commercially available. However, one of the limitations of using this compound is its specificity towards bromodomain-containing proteins, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the research and development of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is the further optimization of this compound for use as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Another potential direction is the development of more selective inhibitors that target specific bromodomain-containing proteins. Additionally, this compound could be used as a tool compound in chemical biology research to study the role of bromodomain-containing proteins in gene expression and disease.
Méthodes De Synthèse
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 4-bromobenzaldehyde with 4-methylacetophenone in the presence of sodium hydroxide. The resulting product is then reacted with pyrrolidine-3-carboxylic acid to form the final compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use as a tool compound in chemical biology research.
Propriétés
Nom du produit |
2-(4-Methylphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C20H18BrNO4 |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO4/c1-13-2-4-14(5-3-13)18(23)12-26-20(25)15-10-19(24)22(11-15)17-8-6-16(21)7-9-17/h2-9,15H,10-12H2,1H3 |
Clé InChI |
GDTKCBGMKKIAKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)


![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)